N-(2-ethyl-6-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline ring substituted with ethyl groups at positions 2 and 4, linked via an ether-oxygen bridge to an acetamide backbone. The compound’s structure is characterized by:
- Aromatic substitution: A 2-ethyl-6-methylphenyl group attached to the acetamide nitrogen.
This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzyme inhibition (e.g., kinases) due to the quinazoline scaffold’s known affinity for ATP-binding pockets .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15-10-8-9-14(3)20(15)24-19(25)13-26-21-16-11-6-7-12-17(16)22-18(5-2)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPRKYRZYZWQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinazoline core with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Substitution Reactions: The final compound is obtained by substituting the appropriate phenyl group with the acetamide-quinazoline intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Modified Quinazoline Substituents
Acetamide Derivatives with Alternative Functional Groups
Pesticide Metabolites (S-Metolachlor TPs)
- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide : Lacks the quinazolinyloxy group, replacing it with a chloro substituent. This structural simplification reduces molecular complexity, making it a pesticide degradation product rather than a therapeutic candidate .
Coumarin-Linked Acetamides
Quinazoline Derivatives with Diverse Backbones
- N-{4-[(6-Methyl-4-phenyl-2-quinazolinyl)amino]phenyl}acetamide: Incorporates a phenyl group at C4 of quinazoline and an aniline linker. This structure enhances aromatic interactions in DNA intercalation or topoisomerase inhibition .
- 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide: Contains a methoxy group and allyl chain, enabling covalent binding to cysteine residues in kinases (e.g., EGFR inhibitors) .
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound's structure integrates an acetamide group with a quinazoline moiety, contributing to its pharmacological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Acetamide Group : Enhances solubility and biological activity.
- Quinazoline Moiety : Known for interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. Quinazoline derivatives often modulate various biological pathways, including:
- Enzyme Inhibition : Potentially inhibiting kinases involved in cancer progression.
- Receptor Modulation : Interacting with neurotransmitter receptors, influencing neurological pathways.
Biological Activity
Research indicates that quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including:
- Anticancer Activity : Studies show that similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Study : A study involving a related quinazoline derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for this compound in cancer therapy.
- Findings: The compound reduced tumor volume by 60% compared to control groups.
- Mechanism: Induction of apoptosis via caspase activation.
-
Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds, showing a decrease in inflammatory markers in vitro.
- Findings: Reduction in IL-6 and TNF-alpha levels was observed.
- Mechanism: Inhibition of NF-kB signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
